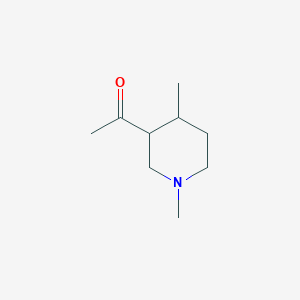

1,4-Dimethyl-3-acetylpiperidine

Description

Importance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine motif, a six-membered heterocycle containing a single nitrogen atom, is a privileged structure in the realm of medicinal chemistry and materials science. acs.orgiupac.org Its prevalence stems from a combination of factors including its conformational flexibility, basic nitrogen atom, and the ability to be readily functionalized at multiple positions. These characteristics allow for the fine-tuning of physicochemical properties, which is critical in the design of bioactive molecules. iupac.org

Piperidine derivatives are integral components in a multitude of pharmaceutical agents, exhibiting a broad spectrum of biological activities. acs.orgtandfonline.com These include, but are not limited to, analgesics, antivirals, anticancer agents, and therapies for neurodegenerative diseases. acs.org The piperidine skeleton often enhances a molecule's membrane permeability, receptor binding affinity, and metabolic stability. iupac.org Beyond pharmaceuticals, piperidine derivatives serve as indispensable intermediates in the synthesis of agrochemicals, specialty chemicals, and are employed as catalysts and solvents in various chemical transformations. acs.orgwikipedia.org The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry, driven by the continuous demand for novel and complex molecular architectures. tandfonline.com

Structural Framework and Nomenclature of the 1,4-Dimethyl-3-acetylpiperidine Moiety

The systematic name "this compound" precisely defines the connectivity of its constituent parts, following the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgqmul.ac.uk The parent structure is piperidine, a saturated six-membered ring containing one nitrogen and five carbon atoms. wikipedia.org The numbering of the piperidine ring commences at the nitrogen atom as position 1.

The substituents are designated as follows:

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

4-Methyl : A second methyl group is located on the carbon atom at position 4.

3-Acetyl : An acetyl group (-COCH₃) is bonded to the carbon atom at position 3.

The presence of substituents at positions 3 and 4 introduces stereogenic centers, leading to the possibility of multiple stereoisomers. The relative orientation of the acetyl group at C3 and the methyl group at C4 can be either cis (on the same side of the ring's plane) or trans (on opposite sides). Each of these diastereomers can, in principle, exist as a pair of enantiomers. The conformational analysis of such trisubstituted piperidines is complex, with the chair conformation being the most stable. The substituents can occupy either axial or equatorial positions, and the preferred conformation will seek to minimize steric interactions, such as 1,3-diaxial interactions. escholarship.org The precise stereochemistry of a given sample of this compound would need to be determined through detailed spectroscopic and analytical techniques.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91324-26-4 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1,4-dimethylpiperidin-3-yl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-7-4-5-10(3)6-9(7)8(2)11/h7,9H,4-6H2,1-3H3 |

InChI Key |

VVMMLCMUJRCARK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethyl 3 Acetylpiperidine and Analogous Acetylpiperidine Scaffolds

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring can be achieved through a variety of synthetic strategies, broadly categorized into cyclization of acyclic precursors, modification of existing ring systems, and convergent multicomponent reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and widely employed strategy for piperidine synthesis, involving the formation of a carbon-nitrogen bond to close the six-membered ring. nih.gov

The intramolecular aza-Michael reaction (IMAMR) is a key method for constructing nitrogen-containing heterocycles. rsc.orgacs.org This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. ntu.edu.sg It is considered one of the most direct methods for synthesizing piperidine rings. nih.gov

Organocatalysis has been successfully applied to the IMAMR to produce enantiomerically enriched substituted piperidines. rsc.orgnih.gov For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a co-catalyst can afford a range of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov A biocatalytic aza-Michael strategy has also been developed for the enantioselective conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines with high efficiency. acs.org Furthermore, a tandem cross-metathesis/intramolecular aza-Michael reaction sequence, promoted by a Hoveyda-Grubbs catalyst, provides an efficient route to β-amino carbonyl units within a piperidine structure. organic-chemistry.org A concise and high-yield double aza-Michael reaction is another atom-efficient method for accessing chiral 2-substituted 4-piperidone building blocks from divinyl ketones. kcl.ac.ukresearchgate.net

| Catalyst/Method | Substrates | Products | Key Features | Reference |

| Quinoline Organocatalyst + TFA | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Good yields, high enantioselectivity | nih.gov |

| ω-Transaminase (ω-TA) | Pro-chiral ketoenones | Enantioselective 2,6-disubstituted piperidines | Biocatalytic, excellent conversion and yield | acs.org |

| Hoveyda-Grubbs catalyst + BF₃·OEt₂ | Enones and unsaturated carbamates | β-Amino carbonyl piperidine units | Tandem cross metathesis/IMAMR | organic-chemistry.org |

| Base-catalyzed | Divinyl ketones and chiral amines | Chiral 2-substituted 4-piperidones | Atom-efficient, high-yielding double aza-Michael reaction | researchgate.net |

Various protocols involving the cyclization of nitrogen-containing alkenes have been developed for piperidine synthesis. These methods often utilize metal catalysts to facilitate the ring-closing process. nih.gov Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Palladium-catalyzed reactions are also prominent in this area. A Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst allows for the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Additionally, a Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, employing a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.org

Radical-mediated cyclizations offer another effective route. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes produces various piperidines in good yields. nih.gov Other radical approaches include the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes and electrolysis- or copper-catalyzed intramolecular radical C–H amination/cyclization. nih.gov

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| Gold(I) complex | Oxidative amination | Non-activated alkenes | Substituted piperidines | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Alkenyl amines | Piperidines, morpholines, etc. | organic-chemistry.org |

| Cobalt(II) catalyst | Radical intramolecular cyclization | Linear amino-aldehydes | Various piperidines | nih.gov |

| Copper(I) or (II) catalyst | Radical C–H amination/cyclization | Fluorosubstituted amines | Chiral piperidines | nih.gov |

Reduction and Dearomatization of Pyridine (B92270) Rings

The catalytic hydrogenation of substituted pyridines is a classical and direct method for accessing the corresponding piperidine derivatives. nih.gov This approach involves the dearomatization of the pyridine ring, which can be achieved through various reduction techniques. acs.orgnih.gov

Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are frequently used for this transformation. nih.govnih.govresearchgate.net For instance, a rhodium catalyst proved effective for synthesizing 3-substituted piperidines with partially fluorinated groups under milder conditions than other methods. nih.gov A strategy for synthesizing all 20 regio- and diastereoisomers of methyl-substituted pipecolinates involves the hydrogenation of disubstituted pyridines to diastereoselectively yield cis-piperidines, which can then be epimerized to their trans counterparts. nih.gov

Chemo-enzymatic approaches have emerged as a powerful strategy for the asymmetric dearomatization of activated pyridines. nih.govacs.org One such method combines chemical synthesis with biocatalysis, featuring a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This versatile approach allows for the preparation of a broad range of chiral piperidines with precise stereochemistry. nih.govacs.org

| Methodology | Catalyst/Enzyme | Starting Material | Product | Key Features | Reference |

| Catalytic Hydrogenation | Rhodium catalyst | Fluorinated 3-substituted pyridines | 3-Substituted piperidines | Milder conditions, retains hydroxyl groups with additives | nih.gov |

| Catalytic Hydrogenation | Not specified | Disubstituted pyridines | cis-Methyl substituted pipecolinates | Diastereoselective, practical conditions | nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated Pyridines / N-substituted tetrahydropyridines | Stereo-enriched 3- and 3,4-disubstituted piperidines | Highly efficient, stereoselective, one-pot cascade | nih.govacs.org |

| Reductive Dearomatization | Cobalt(II)-hydride species | Pyridines | Piperidines | Cascade reaction, good functional group tolerance | acs.orgnih.gov |

Multicomponent Reaction Sequences and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules like substituted piperidines. researchgate.netacs.org These reactions, often proceeding through a domino or cascade sequence, allow for the rapid assembly of the piperidine scaffold from simple, readily available precursors. tandfonline.com

A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, can produce substituted piperidines in good yields with easy work-ups and short reaction times. researchgate.net Another efficient protocol involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate highly functionalized piperidines. acs.org

Domino processes, such as a sequence involving a Mannich reaction, Hoffmann elimination, Michael addition, and a second Mannich reaction, have been developed for the synthesis of piperidone derivatives. A Yb(OTf)₃ and AgOTf co-catalyzed multicomponent reaction, for instance, synthesizes a piperidone containing a β-amino acid template from dimethyl malonate and formaldehyde O-benzyl oxime in high yield. tandfonline.com Four-component reactions involving an intermolecular Diels-Alder reaction have also been utilized to create complex piperidone scaffolds. researchgate.net

Stereoselective and Enantioselective Synthesis of Substituted Piperidines

Controlling the stereochemistry during the synthesis of substituted piperidines is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. rsc.orgresearchgate.net Numerous stereoselective and enantioselective methods have been developed to address this challenge. nih.gov

Asymmetric dearomatization of pyridines is a prominent strategy. nih.gov This can be achieved through transition-metal catalysis or chemo-enzymatic methods, which allow for the preparation of chiral 3- and 3,4-substituted piperidines. nih.govnih.govacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org The enantioselective addition of aryl Grignard reagents to pyridine N-oxides, followed by reduction, also yields optically active piperidines. nih.gov

Stereoselective multicomponent reactions have also been developed. A three-component vinylogous Mannich-type reaction using a chiral amine can produce cyclized chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of new chiral piperidine compounds. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Product Type | Stereochemical Control | Reference |

| Asymmetric Dearomatization | Rh-catalyzed asymmetric reductive Heck reaction | Enantioenriched 3-substituted piperidines | Excellent enantioselectivity | nih.govacs.org |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity | nih.govacs.org |

| Nucleophilic Addition | Aryl Grignard reagents, lithium binolate | Optically active 2-aryl piperidines | Good to excellent enantiomeric excess (ee) | nih.gov |

| Three-component Vinylogous Mannich Reaction | Chiral α-methyl benzylamine, Sn(OTf)₂ | Multi-substituted chiral piperidines | Stereoselective, inspired by biosynthesis | rsc.org |

| Intramolecular aza-Michael Reaction | Chiral organocatalysts | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | High levels of enantioselectivity | rsc.org |

Chiral Auxiliary and Catalyst-Mediated Approaches

The controlled synthesis of chiral piperidines often relies on the temporary incorporation of a chiral auxiliary. This stereogenic unit guides the stereochemical outcome of subsequent reactions, after which it can be removed and potentially recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net

Chiral Auxiliaries in Piperidine Synthesis : Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries. researchgate.net When attached to a substrate, they direct stereoselective alkylation and aldol reactions. wikipedia.org For instance, an acyl oxazolidinone can undergo highly diastereoselective enolization and subsequent reaction, establishing new stereocenters with predictable configurations. researchgate.net Camphorsultams and pseudoephedrine are other effective auxiliaries used to control stereochemistry in the synthesis of complex chiral molecules. researchgate.net

Catalyst-Mediated Synthesis : Rhodium-based catalysts have been instrumental in the functionalization of piperidine precursors. For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes allow for site-selective and stereoselective synthesis. nih.gov The choice of catalyst and the nitrogen-protecting group can direct functionalization to different positions (C2, C3, or C4) on the piperidine ring. nih.gov In one study, Rh₂(R-TPPTTL)₄-catalyzed reactions on N-brosyl-piperidine were found to be highly diastereoselective for C2 functionalization. nih.gov Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative provides access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-piperidines. acs.org

Table 1: Examples of Catalyst-Mediated Functionalization of Piperidine Scaffolds

| Catalyst | Protecting Group | Functionalization Position | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | N-Brosyl | C2 | >30:1 | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Variable | nih.gov |

| Ir(ppy)₃ (photocatalyst) | N-Boc | Cα-Arylation | High (up to >95:5) | nih.govchemrxiv.org |

| [Rh(cod)(OH)]₂ / Ligand | N-CO₂Ph | C3 | High (up to >99:1 er) | acs.org |

Enzymatic Resolution Techniques Utilizing Lipases and Other Biocatalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, allowing for their separation. nih.gov

Lipase-Catalyzed Resolution : Lipases are effective in resolving racemic piperidine derivatives through enantioselective acylation or hydrolysis. The kinetic resolution of (±)-ethyl cis-(±)-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate was achieved with high enantioselectivity (E >200) using Pseudomonas fluorescens lipase for asymmetric acylation. researchgate.net Similarly, Candida antarctica lipase A (CAL-A) catalyzed the acylation of (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate with good enantioselectivity (E = 75). researchgate.net The choice of enzyme, acyl donor, and solvent are critical parameters for optimizing these resolutions. nih.govmdpi.com For example, in the resolution of N-protected 2-piperidineethanol, Porcine Pancreatic Lipase (PPL) and Lipase PS from Pseudomonas cepacia showed complementary enantioselectivity. mdpi.com

Other Biocatalysts : Beyond lipases, other enzymes like amine oxidases and imine reductases are employed in chemo-enzymatic cascades. A one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Transaminases have also been engineered for the asymmetric synthesis of chiral amines from ketones, a technology that has been applied to large-scale pharmaceutical manufacturing and demonstrates the power of directed evolution to create highly efficient and specific biocatalysts. nih.govresearchgate.net

Table 2: Selected Enzymatic Resolutions of Piperidine Derivatives

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase | (±)-ethyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate | Acylation | Highly enantioselective (E > 200) | researchgate.net |

| Candida antarctica lipase A | (±)-ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | Acylation | Good enantioselectivity (E = 75) | researchgate.net |

| Porcine Pancreatic Lipase (PPL) | N-Boc-2-piperidineethanol | Butanoylation | (S)-selective | mdpi.com |

| Lipase PS (Pseudomonas cepacia) | N-Boc-2-piperidineethanol | Acetylation | (R)-selective | mdpi.com |

| Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate ester | Multicomponent Reaction | First biocatalytic synthesis of piperidines via MCR | rsc.org |

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control is essential when creating multiple stereocenters in a single molecule, such as in polysubstituted piperidines. This is often accomplished by directing the approach of a reagent to one face of the molecule.

Photoredox Catalysis : A highly diastereoselective functionalization of piperidines has been developed using an Iridium(III) photoredox-catalyzed reaction. nih.gov This method involves an α-amino C–H arylation of densely functionalized piperidines, followed by an epimerization step that enriches the more thermodynamically stable stereoisomer, leading to high diastereoselectivity. nih.govchemrxiv.org

Substrate and Reagent Control : The inherent stereochemistry of a substrate can direct the outcome of subsequent reactions. For instance, the hydrogenation of substituted pyridines often proceeds with high face selectivity to yield cis-substituted piperidines. nih.gov These cis-isomers can then be epimerized under basic conditions to the thermodynamically more stable trans-diastereoisomers. nih.gov

Vinylogous Mannich Reaction : A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This method uses a chiral α-methyl benzylamine to form a chiral aldimine in situ, which then reacts to form a cyclized chiral dihydropyridinone, a versatile intermediate for building a variety of chiral piperidine compounds. rsc.org

Introduction and Functionalization of Acetyl and Methyl Moieties

The precise placement of functional groups on the piperidine ring is critical for modulating the pharmacological properties of the molecule. Regioselective methods are therefore highly sought after for introducing acetyl and methyl groups.

Regioselective Acylation of Piperidine Rings

Introducing an acetyl group at a specific position on the piperidine ring requires controlling the regioselectivity of the acylation reaction.

Directed C-H Functionalization : Palladium-catalyzed C-H activation is a powerful tool for regioselective functionalization. By using a directing group, such as an N-acyl sulfonamide, it is possible to achieve arylation at the C4 position of the piperidine ring. acs.org While this demonstrates C-H activation at a remote position, similar principles can be applied to acylation.

Reaction of N-Oxides : The reaction of pyridine N-oxides with an acyl chloride can lead to regioselective functionalization. For electron-deficient pyridine N-oxides, treatment with 4-nitrobenzoyl chloride results in functionalization at the 2-position. nih.gov This method provides a pathway to introduce acyl-related functionalities onto the heterocyclic ring, which can subsequently be reduced to the piperidine.

C-Methylation and N-Methylation Strategies

The introduction of methyl groups at either carbon or nitrogen atoms of the piperidine scaffold can significantly impact a molecule's properties. nih.gov

C-Methylation : C-methylation can be achieved through various methods. One approach involves the deprotonation of an N-protected piperidine with a strong base like sec-butyllithium, followed by trapping the resulting anion with a methylating agent such as dimethyl sulfate. youtube.com The regioselectivity of the deprotonation is influenced by the position of existing substituents and the nature of the protecting group. rsc.org For example, lithiation of N-Boc 3-methyl piperidine followed by trapping with CO₂ and subsequent methylation provides a route to disubstituted piperidines. nih.gov A rhodium-catalyzed method has also been developed for the direct methylation of pyridines at the C-3 and C-5 positions using formaldehyde as the methyl source, which can then be hydrogenated to the corresponding methylpiperidines. rsc.org

N-Methylation : N-methylation, the introduction of a methyl group on the piperidine nitrogen, is a common transformation. This is typically achieved by reacting the secondary amine of the piperidine ring with a methylating agent, such as methyl iodide or formaldehyde under reductive amination conditions (e.g., using sodium triacetoxyborohydride or formic acid). The impact of N-methylation on the biological activity of piperidine-containing compounds can be significant. mdpi.com

Development of Sustainable and Flow Chemistry Protocols for Piperidine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Green chemistry principles and flow chemistry technologies are increasingly being applied to the synthesis of piperidines.

Sustainable Approaches : The use of water as a solvent and the development of catalyst systems that avoid heavy metals are key areas of green synthetic chemistry. ajchem-a.com One sustainable method for piperidine synthesis involves a one-pot reaction from the bio-based platform chemical furfural using a surface single-atom alloy catalyst, achieving high yields under mild conditions. nih.gov Alternative reagents are also being explored; for example, 3-(diethylamino)propylamine (DEAPA) has been identified as a more sustainable alternative to piperidine for Fmoc removal in solid-phase peptide synthesis, reducing the environmental impact of this widely used process. rsc.org

Flow Chemistry Protocols : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. A practical continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, affording products in high yields within minutes. acs.orgorganic-chemistry.org Electroreductive cyclization in a flow microreactor has also been successfully used to synthesize piperidine derivatives from imines and terminal dihaloalkanes, providing higher yields compared to conventional batch reactions and allowing for preparative scale synthesis. researchgate.net

Table 3: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | acs.orgorganic-chemistry.org |

| Scalability | Often challenging | Generally straightforward | acs.org |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and better control | researchgate.net |

| Efficiency | Can have lower space-time yields | Higher efficiency and throughput | researchgate.net |

Reaction Chemistry and Chemical Transformations of 1,4 Dimethyl 3 Acetylpiperidine

Reactivity at the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine due to the presence of a methyl group on the nitrogen. This structural feature defines its reactivity, particularly in N-alkylation and N-acylation reactions.

Tertiary amines, such as the one in 1,4-Dimethyl-3-acetylpiperidine, are nucleophilic and readily undergo N-alkylation . This reaction, known as quaternization, occurs when the compound is treated with an alkyl halide (e.g., methyl iodide). The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. This transformation is a fundamental reaction of tertiary amines.

In contrast, N-acylation , a common reaction for primary and secondary amines, does not typically occur with tertiary amines like this compound. The absence of a hydrogen atom on the nitrogen prevents the formation of a stable amide product following the initial addition to an acylating agent (like an acyl chloride or anhydride).

Table 1: General Reactivity at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type | Reactivity of this compound |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Reactive |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl Amide | Unreactive |

The piperidine ring is a stable heterocyclic system that is itself the product of various cyclization strategies. The synthesis of the piperidine scaffold can be achieved through methods like the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. For instance, a substituted pyridine can be reduced using catalysts such as palladium or rhodium to yield the saturated piperidine ring. mdpi.com Other methods include reductive amination cascades and various annulation strategies that combine smaller molecular fragments to construct the six-membered ring. mdpi.com

Once formed, the this compound molecule serves as a scaffold for further functionalization rather than a precursor for forming different heterocyclic systems, although ring-expansion or rearrangement reactions are theoretically possible under specific conditions.

Transformations of the Carbonyl Group (Acetyl Moiety)

The acetyl group at the C-3 position possesses a reactive carbonyl (C=O) bond, making it a prime site for a variety of chemical transformations, including reduction and condensation reactions.

The ketone of the acetyl group can be readily reduced to a secondary alcohol. This is a standard transformation in organic synthesis, typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for reducing ketones to alcohols.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also accomplishes this transformation, typically in an aprotic ether solvent, followed by an aqueous workup.

The reaction converts the acetyl group into a 1-hydroxyethyl group, yielding 1-(1,4-dimethylpiperidin-3-yl)ethan-1-ol .

Table 2: Reagents for Ketone Reduction

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux, followed by workup |

The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to condensation products. A classic example is the formation of a hydrazone . This reaction involves treating the ketone with hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) under mildly acidic conditions. The nitrogen of the hydrazine acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a C=N double bond, yielding the corresponding hydrazone derivative of this compound. This reaction is a reliable method for derivatizing ketones and aldehydes.

Functionalization and Modification of Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the piperidine ring is a more complex challenge due to the relative inertness of these bonds. The reactivity of specific carbons on the ring is influenced by electronic and steric factors.

Research into piperidine functionalization indicates that the carbon atoms have distinct reactivity profiles:

C-2 (and C-6) Positions : These carbons are adjacent to the nitrogen atom and are electronically activated towards deprotonation or certain oxidative functionalizations. However, they are also sterically hindered.

C-4 Position : This position is more remote from the nitrogen's inductive effects compared to C-2 and C-3.

C-3 (and C-5) Positions : These positions are electronically deactivated towards some reactions, such as carbene C-H insertions, due to the electron-withdrawing inductive effect of the nearby nitrogen atom. researchgate.net

Achieving selective functionalization at a specific carbon on the piperidine ring often requires advanced synthetic methods, such as directed metalation or the use of specific catalysts that can overcome the inherent reactivity patterns of the ring. researchgate.netresearchgate.netnih.govmdpi.com For this compound, direct modification of the ring carbons would need to contend with these electronic effects and the existing substituents.

Nucleophilic and Electrophilic Substitution Reactions

There is no specific information available in the reviewed scientific literature regarding the nucleophilic and electrophilic substitution reactions of this compound. The reactivity of piperidine rings is generally influenced by the nature and position of their substituents. For instance, the nitrogen atom can act as a nucleophile, and the presence of activating or deactivating groups on the ring can influence its susceptibility to electrophilic attack. However, without specific studies on this compound, any discussion of its reactivity in this context would be speculative.

Ring Opening and Rearrangement Pathways

Detailed research findings on the ring-opening and rearrangement pathways of this compound are not present in the currently available scientific literature. While ring contractions of other acylated piperidines have been reported under photochemical conditions, and rearrangements in other piperidine series have been observed, this information cannot be directly extrapolated to this compound without specific experimental evidence.

Conformational Analysis of 1,4 Dimethyl 3 Acetylpiperidine and Model Compounds

Chair and Boat Conformations of the Piperidine (B6355638) Ring

The six-membered piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgwikipedia.org This conformation is significantly more stable than other possible forms, such as the boat and twist-boat conformations. wikipedia.org The chair form allows for all carbon-carbon bonds to be staggered, which reduces torsional strain. wikipedia.org

While the chair conformation is the most stable, the piperidine ring can also exist in higher-energy boat and twist-boat conformations. wikipedia.orgrsc.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and by torsional strain from eclipsed bonds. wikipedia.org The twist-boat conformation is generally more stable than the true boat form as it alleviates some of this steric and torsional strain. wikipedia.orgrsc.org For most piperidine derivatives, the chair conformation is the ground state, but in certain crowded or structurally constrained systems, contributions from boat or twist-boat forms can become significant. ias.ac.inresearchgate.netresearchgate.net

Table 1: Relative Energies of Cyclohexane Conformations (A Model for Piperidine)

| Conformation | Relative Energy (kcal/mol) | Symmetry |

| Chair | 0 | D3d |

| Twist-Boat | 5.5 | D2 |

| Boat | 6.9 | C2v |

| Half-Chair | 10.8 | C2 |

| Data derived from general organic chemistry principles for cyclohexane, which serves as a structural analogue for the piperidine ring. wikipedia.orgwikipedia.org |

Influence of Substituents (Methyl, Acetyl) on Conformational Preferences

The presence of methyl and acetyl groups on the 1,4-Dimethyl-3-acetylpiperidine ring significantly influences its conformational equilibrium. Substituents on a piperidine ring can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.orglibretexts.org

For a methyl group on a cyclohexane ring, the equatorial position is favored by approximately 1.74 kcal/mol over the axial position. wikipedia.orgwikipedia.org A similar preference is expected for the 4-methyl group in this compound. The N-methyl group (at position 1) also has a strong preference for the equatorial position, which is estimated to be even larger than that for a methyl group on a carbon, at around 3.16 kcal/mol. wikipedia.org

Interconversion Dynamics and Ring Flipping

The different chair conformations of piperidine derivatives can interconvert through a process known as ring flipping or chair inversion. wikipedia.orgwikipedia.org This process involves rotations around the carbon-carbon single bonds and proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. wikipedia.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org

The energy barrier for ring inversion in piperidine is lower than in cyclohexane due to the presence of the nitrogen atom. wikipedia.org The activation barrier for nitrogen inversion, where the N-substituent and lone pair switch positions, is substantially lower than that for ring inversion. wikipedia.org For piperidine itself, the free energy activation barrier for nitrogen inversion is estimated at 6.1 kcal/mol, while the barrier for ring inversion is around 10.4 kcal/mol. wikipedia.org The rate of these inversions is typically very fast at room temperature, leading to a time-averaged conformation being observed by techniques like NMR spectroscopy, unless the temperature is lowered significantly. wikipedia.org The dynamics of these flips are crucial for understanding how the molecule explores its conformational space. nih.govnih.gov

Effects of Protonation and Solvent on Conformational Equilibria

The conformational balance of piperidine derivatives can be significantly altered by changes in the chemical environment, such as protonation of the nitrogen atom and the polarity of the solvent.

Protonation of the nitrogen atom introduces a positive charge and an N-H bond. This can lead to a stabilization of the axial conformer for substituents with polar or hydrogen-bond accepting capabilities at the 4-position. nih.gov This stabilization is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this effect can even reverse the usual conformational preference, making the axial form more stable. nih.gov

Solvent polarity also plays a critical role in determining conformational preferences, particularly for molecules with polar functional groups. researchgate.netnih.gov Polar solvents can stabilize conformers with larger dipole moments. For instance, studies on fluorinated piperidines have shown that increasing solvent polarity can shift the equilibrium towards a conformer where the fluorine atom is in the axial position, a shift attributed to favorable charge-dipole interactions and hyperconjugation. researchgate.netnih.gov It is conceivable that for this compound, the polarity of the solvent could influence the equilibrium between conformers by differentially solvating the acetyl group and the piperidinium ion (if protonated). researchgate.net

Table 2: Solvent Effects on Conformational Equilibrium of 3,5-difluoropiperidine derivatives

| Solvent | Dielectric Constant (ϵ) | Conformational Preference |

| Chloroform | 4.81 | Equatorial Fluorine Favored |

| DMSO | 46.7 | Axial Fluorine Favored |

| Data from a study on N-protected 3,5-difluoropiperidines, illustrating the principle of solvent influence on conformational equilibria. nih.gov |

Rotameric Forms of the Acetyl Group and Their Interconversion

The acetyl group attached to the C-3 position of the piperidine ring is not static and can rotate around the C-C single bond connecting it to the ring. This rotation gives rise to different rotational isomers, or rotamers. The conformational preference of the acetyl group is determined by steric and electronic interactions with the adjacent parts of the piperidine ring.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of organic molecules. For 1,4-Dimethyl-3-acetylpiperidine, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to define the molecule's preferred conformation.

The piperidine (B6355638) ring exists in a dynamic equilibrium between two chair conformations. Variable Temperature (VT) NMR spectroscopy is employed to study these dynamics. At room temperature, the rate of ring inversion is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons.

By lowering the temperature, the rate of this interconversion can be slowed, allowing for the observation of distinct signals for the individual conformers. A hypothetical VT-NMR study on this compound would be expected to reveal the following:

Coalescence: As the temperature is decreased, broad peaks would be observed at the coalescence temperature, where the rate of exchange equals the frequency difference between the signals of the two conformers.

Resolved Signals: At temperatures below coalescence, sharp, separate signals for the axial and equatorial protons of the less stable and more stable conformers would become visible.

Thermodynamic Parameters: By analyzing the spectra at different temperatures, the equilibrium constant (K) between the conformers can be determined, and from this, the difference in Gibbs free energy (ΔG°) can be calculated. This would provide quantitative insight into the conformational preference of the acetyl and methyl groups.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex and often overlapping signals in the ¹H NMR spectrum and for determining the relative stereochemistry of the substituents.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would establish the connectivity of the protons around the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is crucial for determining stereochemistry, such as the relative orientation (cis or trans) of the substituents on the ring. Cross-peaks in a NOESY spectrum indicate through-space interactions. For example, a NOESY cross-peak between the proton at C3 and the methyl protons at C4 would help to define their relative spatial orientation.

A summary of expected key 2D NMR correlations for confirming the structure of this compound is provided below.

| Technique | Correlating Protons | Information Gained |

| COSY | H2 ↔ H3 | Confirms adjacency on the piperidine ring. |

| H3 ↔ H4 | Confirms adjacency and connectivity through the substituted carbon. | |

| H4 ↔ H5 | Confirms adjacency on the piperidine ring. | |

| H5 ↔ H6 | Confirms adjacency on the piperidine ring. | |

| NOESY | H3 ↔ Protons of C4-Methyl | Determines the relative orientation (axial/equatorial) of the acetyl and methyl groups. |

| H2 (axial) ↔ H4 (axial) | Confirms chair conformation and 1,3-diaxial interactions. | |

| Protons of N-Methyl ↔ H2/H6 (axial/equatorial) | Provides information on the orientation of the N-methyl group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic fingerprint of a molecule. In the case of this compound, the most prominent absorption bands would be expected to arise from the carbonyl group of the acetyl moiety and the various C-H and C-N bonds. Data from related compounds, such as 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine and 1-acetylpiperidine, can be used to predict the key vibrational frequencies. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

The table below summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretching | Methyl and Methylene groups on the piperidine ring |

| ~1715-1705 | C=O stretching | Ketone (Acetyl group) |

| ~1465-1450 | C-H bending | CH₂ scissoring and CH₃ asymmetric bending |

| ~1375-1355 | C-H bending | CH₃ symmetric bending (umbrella mode) |

| ~1250-1020 | C-N stretching | Tertiary amine |

Mass Spectrometry for Elucidating Reaction Pathways and Complex Structures

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. Analysis of fragmentation patterns from similar structures, such as 1,4-dimethylpiperidine, suggests that common fragmentation would involve alpha-cleavage adjacent to the nitrogen atom and loss of substituents. nih.govarkat-usa.org

The following table outlines the predicted major fragments for this compound in an EI-MS experiment.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₉NO]⁺ | Molecular Ion |

| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from either the C4 or acetyl position. |

| [M-43]⁺ | [M-C₂H₃O]⁺ | Loss of the acetyl group as a radical. |

| [M-57]⁺ | [M-C₄H₉]⁺ | Alpha-cleavage and loss of a butyl radical from the ring. |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would definitively establish:

Conformation: The exact chair conformation of the piperidine ring in the crystal lattice.

Stereochemistry: The absolute configuration of the chiral centers and the precise orientation (axial or equatorial) of the acetyl and methyl substituents.

Intermolecular Interactions: The packing of the molecules in the crystal unit cell, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions that stabilize the solid-state structure. researchgate.netmdpi.com

While no public crystal structure for this compound is available, the technique remains the most powerful method for obtaining a definitive solid-state structural model.

Theoretical and Computational Investigations of 1,4 Dimethyl 3 Acetylpiperidine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for investigating the properties of organic molecules like 1,4-Dimethyl-3-acetylpiperidine.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve identifying the preferred conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the relative orientations of the axial and equatorial substituents. Given the stereocenters at the 3 and 4 positions, DFT calculations would be crucial in determining the relative stabilities of different diastereomers and their respective low-energy conformers.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. The HOMO-LUMO gap is a key parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For instance, a smaller gap might suggest a higher propensity for the molecule to undergo certain chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of (3R,4R)-1,4-Dimethyl-3-acetylpiperidine

| Property | Value |

| Method/Basis Set | B3LYP/6-311+G(d,p) |

| Total Energy (Hartree) | -500.12345 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 6.75 |

| Charge on N1 | -0.25 e |

| Charge on C=O Carbon | +0.48 e |

| Charge on C=O Oxygen | -0.52 e |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Ab Initio Methods for Predicting Thermochemical and Spectroscopic Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high-fidelity approach to predicting molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can offer benchmark-quality results.

For this compound, these methods would be invaluable for accurately predicting its thermochemical properties . This includes the standard enthalpy of formation, entropy, and heat capacity. Such data is fundamental to understanding the compound's stability and its behavior in chemical equilibria.

Furthermore, ab initio calculations are instrumental in predicting spectroscopic properties . By computing the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing these predicted spectra with experimental data can help confirm the structure of the synthesized molecule and the presence of specific functional groups and conformational isomers. Similarly, by calculating the electronic transition energies, a theoretical UV-Vis spectrum can be predicted, which is useful for understanding the molecule's photophysical properties.

Table 2: Hypothetical Ab Initio Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, MP2/aug-cc-pVTZ) | Description |

| ν(C=O) | 1715 | Acetyl C=O stretch |

| ν(C-N) | 1180, 1125 | C-N stretching modes of the piperidine ring |

| ν(C-H) | 2850-2980 | Aliphatic C-H stretching |

| δ(CH₃) | 1375, 1450 | Methyl group bending modes |

Note: The data in this table is illustrative and represents the type of information that would be generated from ab initio calculations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical methods are excellent for studying single, stable conformations, the inherent flexibility of the piperidine ring and its substituents in this compound necessitates a broader exploration of its conformational landscape. This is where Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations excel.

Molecular Mechanics employs classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for efficient conformational searching to identify a wide range of low-energy conformers. For this compound, this would reveal the relative energies of different chair and boat conformations, as well as the rotational barriers for the acetyl and methyl groups.

Molecular Dynamics (MD) simulations build upon the MM force field by solving Newton's equations of motion for the atoms in the molecule over time. This provides a dynamic picture of the molecule's behavior, including conformational transitions and the flexibility of different regions. An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how intermolecular interactions influence its conformational preferences and dynamics.

Table 3: Hypothetical Results from a Molecular Dynamics Simulation of this compound

| Parameter | Observation |

| Simulation Length | 100 ns |

| Predominant Conformation | Chair (95%) |

| Ring Inversion Events | 2 |

| Average N-C(acetyl) Torsion Angle | 175° ± 15° |

| Solvent Accessible Surface Area | 250 Ų |

Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular dynamics simulation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

When studying the chemical reactions of this compound, particularly in a complex environment like a solvent or an enzyme active site, a full quantum mechanical treatment can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic solution by partitioning the system.

In a QM/MM simulation, the chemically active region of the molecule (e.g., the acetyl group and adjacent atoms involved in a reaction) is treated with a high-level QM method, while the remainder of the molecule and the surrounding environment are described by a computationally less expensive MM force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within a large system. For example, the mechanism of an enolate formation from this compound in the presence of a base could be effectively studied using a QM/MM approach, providing insights into the reaction's energetics and the role of the solvent.

Prediction of Reaction Pathways, Energetic Profiles, and Transition States

A critical aspect of understanding a molecule's reactivity is the detailed mapping of its potential reaction pathways . Using quantum mechanical methods like DFT, researchers can identify the transition states that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path of a reaction.

Table 4: Hypothetical Energetic Profile for the Reduction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + NaBH₄) | 0.0 |

| Transition State | +15.2 |

| Products (1-(1,4-dimethylpiperidin-3-yl)ethan-1-ol) | -25.8 |

Note: The data in this table is illustrative and represents the type of information that would be generated from reaction pathway calculations.

Role As a Key Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Construction of Polysubstituted Heterocyclic Systems

The reactivity of the acetyl group in 1,4-Dimethyl-3-acetylpiperidine allows for its participation in a variety of condensation and cyclization reactions to form fused or spirocyclic heterocyclic systems. The ketone can react with a range of binucleophiles to construct new rings. For instance, reactions with hydrazines can yield pyrazole-fused piperidines, while condensation with amidines or guanidines can lead to the formation of pyrimidine-fused systems. These polysubstituted heterocyclic frameworks are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

The general strategy often involves an initial reaction at the acetyl group, followed by a subsequent cyclization step that may or may not involve the piperidine (B6355638) nitrogen or other parts of the ring. The presence of the methyl groups can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Chiral Building Block for Complex Chemical Scaffolds

This compound possesses two stereocenters at the C3 and C4 positions, meaning it can exist as different stereoisomers. When resolved into its individual enantiomers or diastereomers, it becomes a powerful chiral building block for the asymmetric synthesis of complex molecules. The defined stereochemistry of the methyl groups provides a scaffold upon which new stereocenters can be introduced with a high degree of control.

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles. The use of chiral this compound allows chemists to build complex, three-dimensional scaffolds with a high degree of stereochemical precision, which is crucial for optimizing interactions with biological targets. The first asymmetric synthesis of related structures like trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffolds highlights the importance and methods for establishing stereochemistry in such systems. rsc.org

Application in Chemical Diversification Strategies and Library Synthesis

The functional handles present in this compound make it an ideal substrate for chemical diversification and the synthesis of compound libraries for high-throughput screening. The piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, or reductive amination. The acetyl group provides a reactive site for a wide range of transformations, including reductions to the corresponding alcohol, conversion to imines, or participation in various carbon-carbon bond-forming reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.